4,9-Decadienal, 2,4,8-trimethyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,9-Decadienal, 2,4,8-trimethyl- is a chemical compound with the molecular formula C₁₃H₂₂O. It is known for its distinct aroma and is often used in flavor and fragrance industries. The compound is characterized by its structure, which includes multiple double bonds and methyl groups, contributing to its unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4,9-Decadienal, 2,4,8-trimethyl- typically involves the aldol condensation of appropriate aldehydes followed by selective hydrogenation. The reaction conditions often require controlled temperatures and the presence of catalysts to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods: In industrial settings, the production of 4,9-Decadienal, 2,4,8-trimethyl- is scaled up using continuous flow reactors. This method allows for better control over reaction parameters and improves the efficiency of the production process. The use of advanced purification techniques, such as distillation and chromatography, ensures that the final product meets industry standards .
Chemical Reactions Analysis
Types of Reactions: 4,9-Decadienal, 2,4,8-trimethyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by others.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Reagents like halogens or nucleophiles are employed under specific conditions to achieve substitution.
Major Products Formed:
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
4,9-Decadienal, 2,4,8-trimethyl- has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Studied for its role in biological processes and its effects on cellular functions.
Medicine: Investigated for its potential therapeutic properties and its role in drug development.
Industry: Utilized in the production of flavors, fragrances, and other consumer products.
Mechanism of Action
The mechanism of action of 4,9-Decadienal, 2,4,8-trimethyl- involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate various biochemical pathways, leading to changes in cellular functions. For example, it may interact with proteins involved in oxidative stress responses, influencing their activity and stability .
Comparison with Similar Compounds
(E,E)-2,4-Decadienal: Known for its aroma and used in flavoring.
2,4-Dodecadienal: Another aldehyde with similar structural features but different chain length and properties.
Uniqueness: 4,9-Decadienal, 2,4,8-trimethyl- stands out due to its specific arrangement of double bonds and methyl groups, which confer unique chemical and sensory properties. Its distinct aroma and reactivity make it valuable in various applications .
Properties
CAS No. |
72928-00-8 |
---|---|
Molecular Formula |
C13H22O |
Molecular Weight |
194.31 g/mol |
IUPAC Name |
2,4,8-trimethyldeca-4,9-dienal |
InChI |
InChI=1S/C13H22O/c1-5-11(2)7-6-8-12(3)9-13(4)10-14/h5,8,10-11,13H,1,6-7,9H2,2-4H3 |
InChI Key |
ZFSXPBRJVFBKHU-UHFFFAOYSA-N |
Isomeric SMILES |
CC(CC/C=C(\C)/CC(C)C=O)C=C |
Canonical SMILES |
CC(CCC=C(C)CC(C)C=O)C=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.